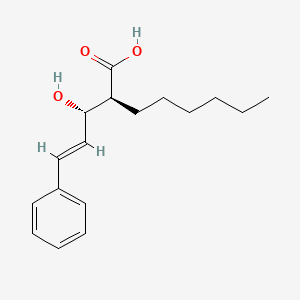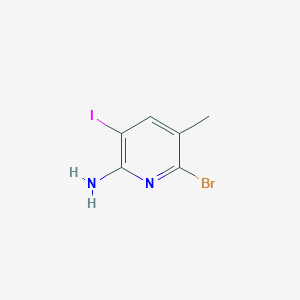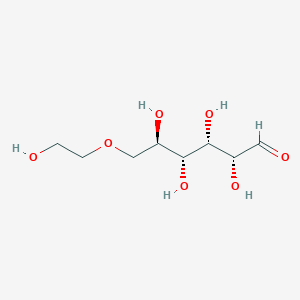
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid is a chiral compound with a complex structure that includes a hydroxy group, a phenyl group, and an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Friedel–Crafts acylation of anisole with octanoic acid over acid-modified zeolites . This reaction is carried out under solvent-free conditions using a mixed organic acid composed of tartaric acid and oxalic acid, which modifies the zeolite catalyst to enhance its performance.
Industrial Production Methods
Industrial production of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as modified zeolites are often employed to facilitate the reaction and increase selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phenyl group can produce a cyclohexyl derivative.
Scientific Research Applications
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may regulate inflammatory responses and oxidative stress by modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler fatty acid with a straight-chain structure, lacking the hydroxy and phenyl groups.
Phenylacetic acid: Contains a phenyl group but lacks the octanoic acid chain and hydroxy group.
Hydroxyphenylacetic acid: Contains both a hydroxy and phenyl group but lacks the octanoic acid chain.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the simpler analogs .
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-8-11-15(17(19)20)16(18)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15-16,18H,2-4,8,11H2,1H3,(H,19,20)/b13-12+/t15-,16-/m0/s1 |
InChI Key |
BLQPIZSWARKTKA-XADBSNKSSA-N |
Isomeric SMILES |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)



![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

